molecular formula C22H15N5 B3150159 1-{4-[2-(4-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole CAS No. 685106-80-3

1-{4-[2-(4-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole

Cat. No.: B3150159
CAS No.: 685106-80-3
M. Wt: 349.4 g/mol
InChI Key: LZRPTEXKZHUVIC-UHFFFAOYSA-N
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Description

1-{4-[2-(4-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole is a complex heterocyclic compound that integrates multiple aromatic rings, including pyridine, pyrimidine, and benzimidazole. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

The synthesis of 1-{4-[2-(4-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminobenzimidazole with a suitable aldehyde or ketone to form the benzimidazole core. Industrial production methods may involve optimization of these reactions to improve yield and scalability, often using catalysts and controlled reaction conditions to ensure high purity and efficiency .

Chemical Reactions Analysis

1-{4-[2-(4-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with modified pharmacological properties.

Scientific Research Applications

1-{4-[2-(4-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{4-[2-(4-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways essential for cell proliferation and survival. This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells .

Comparison with Similar Compounds

1-{4-[2-(4-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole can be compared with other heterocyclic compounds such as:

The uniqueness of this compound lies in its specific combination of aromatic rings and functional groups, which confer distinct pharmacological properties and make it a valuable compound for further research and development.

Properties

IUPAC Name

1-[4-(2-pyridin-4-ylpyrimidin-4-yl)phenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N5/c1-2-4-21-20(3-1)25-15-27(21)18-7-5-16(6-8-18)19-11-14-24-22(26-19)17-9-12-23-13-10-17/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRPTEXKZHUVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C4=NC(=NC=C4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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